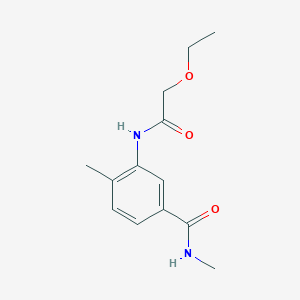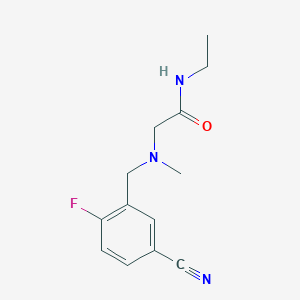
2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N-ethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N-ethylacetamide is a synthetic organic compound with the molecular formula C13H16FN3O This compound is characterized by the presence of a cyano group, a fluorine atom, and an ethylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N-ethylacetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Nitration and Fluorination: The initial step involves the nitration of a suitable benzyl compound, followed by fluorination to introduce the fluorine atom at the desired position.
Reduction and Alkylation: The nitro group is then reduced to an amine, which is subsequently alkylated with methyl groups.
Cyano Group Introduction: The cyano group is introduced through a nucleophilic substitution reaction.
Acetamide Formation: Finally, the ethylacetamide moiety is introduced through an acylation reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl or acetamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride or alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N-ethylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorine groups play a crucial role in modulating its activity and binding affinity. The compound may inhibit or activate certain pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 2-((5-Cyano-2-chlorobenzyl)(methyl)amino)-N-ethylacetamide
- 2-((5-Cyano-2-bromobenzyl)(methyl)amino)-N-ethylacetamide
- 2-((5-Cyano-2-iodobenzyl)(methyl)amino)-N-ethylacetamide
Uniqueness
2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N-ethylacetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive and potentially more effective in certain applications compared to its chlorinated, brominated, or iodinated analogs.
特性
分子式 |
C13H16FN3O |
|---|---|
分子量 |
249.28 g/mol |
IUPAC名 |
2-[(5-cyano-2-fluorophenyl)methyl-methylamino]-N-ethylacetamide |
InChI |
InChI=1S/C13H16FN3O/c1-3-16-13(18)9-17(2)8-11-6-10(7-15)4-5-12(11)14/h4-6H,3,8-9H2,1-2H3,(H,16,18) |
InChIキー |
GANJEDFBEKSMMX-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)CN(C)CC1=C(C=CC(=C1)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


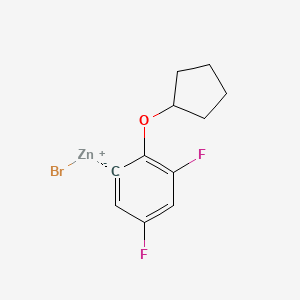
![2-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893438.png)
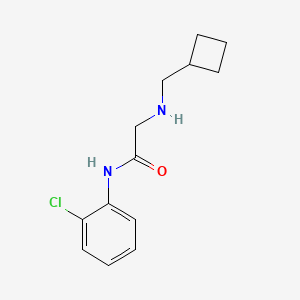


![2,2-Difluoro-2-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B14893460.png)

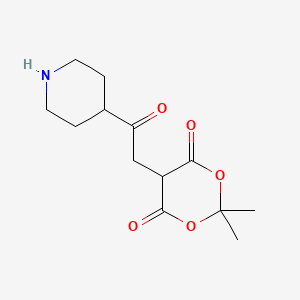
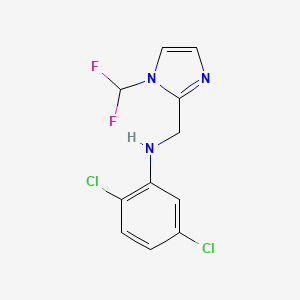
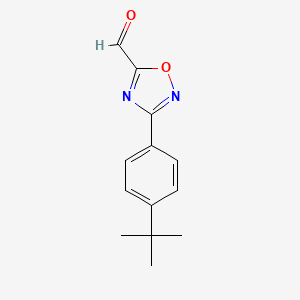
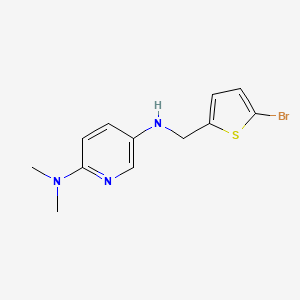
![3-[(Furan-2-ylmethyl)-amino]-N-(3-hydroxy-phenyl)-succinamic acid](/img/structure/B14893506.png)
![(2E)-4-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14893516.png)
